molecular formula C16H18ClNO B13875920 N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide CAS No. 832102-21-3

N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide

Cat. No.: B13875920
CAS No.: 832102-21-3
M. Wt: 275.77 g/mol
InChI Key: QDYPYXXYHITULK-UHFFFAOYSA-N
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Description

N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C16H18ClNO. It is characterized by the presence of a chloromethyl group attached to a naphthalene ring, which is further connected to a dimethylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide typically involves the chloromethylation of naphthalene derivatives followed by amide formation. One common method involves the reaction of 6-chloromethyl-2-naphthol with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, carboxylic acids, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

832102-21-3

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

N-[6-(chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C16H18ClNO/c1-16(2,3)15(19)18-14-7-6-12-8-11(10-17)4-5-13(12)9-14/h4-9H,10H2,1-3H3,(H,18,19)

InChI Key

QDYPYXXYHITULK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)C=C(C=C2)CCl

Origin of Product

United States

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